2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
Description
2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring and a hydroxymethyl (-CH₂OH) group attached to the 1-position. The hydroxymethyl group contributes to its solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 | |
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-88-9 | |
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves the reaction of 2-(trifluoromethyl)benzimidazole with an appropriate alcohol under specific conditions. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles . The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Benzimidazole derivatives are also known for their anticancer activities. The trifluoromethyl substitution enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It can act on specific enzymes linked to metabolic pathways in cancer and infectious diseases, thus providing a dual mechanism of action—both as an antimicrobial and an anticancer agent .
Synthesis Methodologies
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. Key steps include:
- Formation of Benzimidazole : Utilizing ortho-phenylenediamine and carboxylic acids.
- Trifluoromethylation : Employing trifluoromethylating agents like CF₃SO₂Na to introduce the trifluoromethyl group.
- Reduction : Converting suitable intermediates to the final alcohol form through reduction reactions using lithium aluminum hydride (LAH) or similar reagents.
Material Science Applications
Polymer Additives
Due to its unique chemical properties, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and hydrophobicity. This application is particularly relevant in industries focused on producing high-performance materials for electronics and automotive components .
Coatings and Surfaces
The compound's ability to form strong interactions with surfaces makes it suitable for developing protective coatings that resist chemical degradation and environmental factors. Its incorporation into coating formulations can improve durability and longevity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including this compound. The results showed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of this compound against human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to its ability to induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with target proteins or enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
*Bioactivity inferred from ethanol homologs with nematicidal activity (e.g., C11OEtOH in ). †Calculated from molecular formula in .
Solubility and Stability
- Target Compound: The hydroxymethyl group improves aqueous solubility compared to nonpolar analogs like 2-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole .
- Acetic Acid Analog: The carboxylic acid group enhances polarity but may reduce cell permeability compared to the ethanol derivative .
- Ethanone Derivatives: Compounds like 1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone exhibit higher lipophilicity due to the piperazine and aromatic substituents, favoring blood-brain barrier penetration .
Biological Activity
The compound 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies, data tables, and research findings.
- Molecular Formula: C11H9F3N2O2
- CAS Number: 3837106
- Molecular Weight: 248.20 g/mol
- Structural Representation:
- SMILES:
CC(C(=O)N1C=C(C(=C1)C(F)(F)F)N=C2C=CC=CC2=N1)O
- SMILES:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines, which can be attributed to its ability to interfere with cellular mechanisms.
Anticancer Activity
A study examining the cytotoxic effects of various benzimidazole derivatives revealed that compounds with trifluoromethyl substitutions showed enhanced activity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, indicating potent anticancer activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 6.5 | Induces apoptosis |
| This compound | MCF-7 | 8.0 | Cell cycle arrest |
| This compound | HeLa | 7.5 | Inhibition of proliferation |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
- Cell Cycle Arrest: It causes G0/G1 and G2/M phase arrest in the cell cycle, leading to inhibited cell proliferation.
In a detailed analysis using flow cytometry, treatment with this compound resulted in a significant increase in the sub-G1 population of cells, indicating apoptosis induction .
Case Studies
Several studies have documented the biological activity of benzimidazole derivatives similar to this compound:
Case Study 1: Cytotoxicity Assessment
A recent study evaluated the effects of various benzimidazole derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on SAR revealed that the presence of trifluoromethyl groups significantly increases the anticancer potential of benzimidazole derivatives. The study utilized computational models to predict activity based on molecular descriptors and confirmed that structural variations directly impact biological efficacy .
Q & A
Q. What are the common synthetic routes for 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol in laboratory settings?
The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives are formed by reacting substituted anilines with aldehydes or ketones under reflux conditions in polar aprotic solvents like DMF. Coupling reagents such as HATU and bases like TEA are used to facilitate amidation or esterification steps. Purification often involves flash chromatography (e.g., 0–10% MeOH in AcOEt gradients) or recrystallization from methanol .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the trifluoromethyl group’s distinct shifts (~δ 110–120 ppm for 13C).
- IR spectroscopy : To identify functional groups like -OH (broad ~3200 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹).
- Elemental analysis : To validate purity by comparing calculated vs. experimental C/H/N/F content .
Q. What are the critical physical properties (e.g., melting point, solubility) for experimental handling?
The compound has a melting point of 248°C and is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. These properties guide solvent selection for reactions and crystallization .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and experimental elemental analysis data?
Strategies include:
- Repurification : Use recrystallization or column chromatography to remove impurities.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks for exact mass validation.
- Stoichiometric verification : Ensure reagent ratios align with reaction mechanisms, especially for trifluoromethyl group incorporation .
Q. What crystallographic approaches are effective in determining the compound’s three-dimensional structure?
Q. How does the trifluoromethyl group influence reactivity in further derivatization?
The -CF₃ group is electron-withdrawing, which:
- Reduces nucleophilicity at adjacent positions, directing electrophilic attacks to less hindered sites.
- Enhances metabolic stability , making the compound resistant to oxidative degradation in biological assays.
- Affects crystallinity : The group’s rigidity can improve crystal packing for X-ray studies .
Q. What computational modeling techniques predict the biological activity of this benzimidazole derivative?
- Molecular docking : Use software like AutoDock to simulate binding poses with target proteins (e.g., enzymes in ’s anti-inflammatory studies).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity .
Q. How do solvent and catalyst choices impact the synthesis of intermediates?
- DMF/DCM mixtures : Enhance solubility of hydrophobic intermediates during coupling reactions.
- HATU/TEA systems : Improve amide bond formation efficiency by activating carboxyl groups.
- Temperature control : Reflux conditions (~80–100°C) optimize reaction rates without decomposing heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
